Barium tantalum oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barium Tantalum Oxide is a compound that has been studied for its potential use in various applications. It is known to be used in the development of 5G electronic products to solve electromagnetic pollution .

Synthesis Analysis

Biocompatible Ta2O5 nanoparticles were synthesized by a solvothermal method avoiding toxic reagents, and surfactant-free stable hydrosols were obtained and used for computed tomography (CT) imaging .Molecular Structure Analysis

The molecular structure of this compound has been studied using density functional theory (DFT)-based first-principle calculation or molecular dynamics (MD) simulation . The doping Ta5+ prefers the 4f2 site, increasing the lattice values and grain size .Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of a low work function surface alloy . A red-brown oxynitride of high nitrogen content is described as Ba2Ta2O3N2 .Physical and Chemical Properties Analysis

This compound has excellent proton conduction at intermediate temperatures and diversified structural properties with good chemical stability .Applications De Recherche Scientifique

Microelectronics : Barium tantalum oxide's enhanced dielectric properties make it a promising material for microelectronics applications, particularly in capacitive components used in memory devices. The addition of titanium oxide to tantalum oxide significantly increases its dielectric constant, which is beneficial for miniaturization of components (R. Cava, W. F. Peck, & J. Krajewski, 1995).

Infra-red Optics : The crystal growth of barium tantalates, such as Ba5Ta4O15, reveals their potential in high-temperature infra-red optical applications. These materials offer stability and effective infra-red transmittance, which is crucial for various optical applications (F. Galasso & F. George, 1965).

Photocatalysis : this compound demonstrates significant photocatalytic activity, especially in the context of water splitting to produce hydrogen and oxygen. Its activity depends on its morphology, which is influenced by preparation conditions. Specific shapes like rectangular parallelepipeds have shown the highest activity (Y. Sakata et al., 2013).

Electronics : The material's properties are leveraged in electronics, where this compound-based compounds are used for capacitors. These compounds, when doped with tantalum oxide, demonstrate improved dielectric properties and are useful in smoothing out temperature-dependent changes in dielectric constant, crucial for electronic device stability (R. Lockhart & Jules Magder, 1966).

Solar Energy Conversion : Tantalum-based semiconductors, including tantalum oxide, tantalate, and tantalum (oxy)nitride, are crucial for solar water splitting. They are efficient in converting solar energy into chemical energy, offering clean and sustainable hydrogen production. Tantalum oxide's suitable band gap energy and negative conduction band minimum make it highly effective in this application (P. Zhang, Jijie Zhang, & Jinlong Gong, 2014).

EMI Shielding : this compound is also explored in electromagnetic interference (EMI) shielding, particularly in nanocomposites combined with ferrite and tantalum pentoxide. These materials demonstrate significant EMI shielding effectiveness in specific frequency ranges, attributed to their dielectric loss properties (Preeti Gairola et al., 2019).

Orthopedic Surgery : In the medical field, porous tantalum, which resembles the appearance of cancellous bone, is used in orthopedic surgeries, including hip and knee arthroplasty and spine surgery. Its biocompatibility, high porosity, and unique mechanical properties make it suitable for bone graft substitutes and implants (B. Levine et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

With the development of 5G electronic products, solving electromagnetic pollution becomes an urgent issue for human health . The electromagnetic performance of W-type hexagonal barium ferrite (BaZn2Fe16−xTaxO27) was improved by doping with high-valence Tantalum (Ta5+) ions . This shows a potential application in absorbing material .

Propriétés

IUPAC Name |

barium(2+);oxido(dioxo)tantalum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.6O.2Ta/q+2;;;;;2*-1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRBWDWIZAHEBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

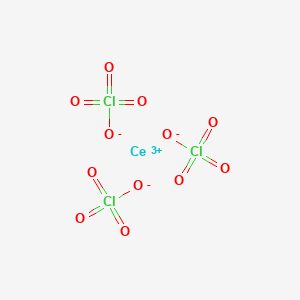

[O-][Ta](=O)=O.[O-][Ta](=O)=O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO6Ta2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)

![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)